N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoroethyl group and a methyl group, while the other is substituted with a dimethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the difluoroethyl and methyl groups. This can be done using reagents such as difluoroethyl bromide and methyl iodide in the presence of a base like potassium carbonate.
Formation of the Second Pyrazole Ring: The second pyrazole ring is formed through a similar cyclization reaction, followed by substitution with dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out on the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for imaging and studying biological processes.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals such as herbicides and insecticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The pyrazole rings can participate in π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the binding. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in organic reactions.
Uniqueness: N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it more selective in its interactions with molecular targets compared to other similar compounds. Additionally, the dual pyrazole rings provide a rigid and planar structure, enhancing its binding affinity and specificity.
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-8-4-16-18(3)12(8)15-5-10-6-17-19(9(10)2)7-11(13)14/h4,6,11,15H,5,7H2,1-3H3 |
InChI Key |
VCORWIXTGFQANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=C(N(N=C2)CC(F)F)C |
Origin of Product |
United States |
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